molecular formula C15H18N6S B15117369 3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole

3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole

Cat. No.: B15117369
M. Wt: 314.4 g/mol
InChI Key: WUPRARAUJDWLPN-UHFFFAOYSA-N
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Description

3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further connected to a 1,2,3-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole typically involves a multi-step process. The process begins with the preparation of the azide and alkyne precursors, followed by their cycloaddition under mild conditions to yield the triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole is unique due to its combination of three distinct pharmacophores: the triazole, piperazine, and benzothiazole rings. This combination allows for a broad range of interactions with biological targets, making it a versatile compound for drug discovery and development .

Properties

Molecular Formula

C15H18N6S

Molecular Weight

314.4 g/mol

IUPAC Name

3-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C15H18N6S/c1-2-4-14-13(3-1)15(17-22-14)20-10-7-19(8-11-20)9-12-21-6-5-16-18-21/h1-6H,7-12H2

InChI Key

WUPRARAUJDWLPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C=CN=N2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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